N-Propyl-p-toluenesulfonamide

Vue d'ensemble

Description

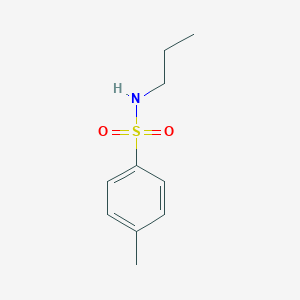

N-Propyl-p-toluenesulfonamide, is an organic compound belonging to the sulfonamide class. This compound is characterized by the presence of a benzenesulfonamide moiety with a 4-methyl group and an N-propyl substitution. It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-p-toluenesulfonamide, typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Sulfonation: 4-methylbenzenesulfonyl chloride is reacted with propylamine in the presence of a base such as sodium hydroxide or potassium hydroxide.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-Propyl-p-toluenesulfonamide, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted sulfonamides.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C₁₃H₁₉NO₂S

Molecular Weight: 253.36 g/mol

NPTSA features a sulfonamide group, which is crucial for its biological activity. The compound's structure allows it to act as a competitive antagonist of para-aminobenzoic acid (PABA), impacting bacterial folic acid synthesis.

Medicinal Chemistry

NPTSA is primarily utilized as a building block in the synthesis of pharmaceuticals. Its applications include:

- Antimicrobial Agents: NPTSA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates effective inhibition at concentrations as low as 100 µg/mL for E. coli and 50 µg/mL for Staphylococcus aureus .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Streptococcus pneumoniae | 75 µg/mL |

- Anticancer Research: NPTSA has been explored for its potential anti-tumor properties. A study highlighted its efficacy in inhibiting tumor growth through mechanisms that target neoplastic cells while sparing normal tissues .

Biological Studies

NPTSA is involved in various biological studies, particularly focusing on enzyme inhibition:

- Carbonic Anhydrase Inhibition: NPTSA has been studied for its role as an inhibitor of carbonic anhydrase, an enzyme critical in regulating pH and fluid balance in biological systems. Its inhibitory action could lead to therapeutic applications in treating conditions like glaucoma and epilepsy .

Industrial Applications

In addition to its medicinal uses, NPTSA finds application in industrial processes:

- Dyes and Pigments Production: NPTSA is used in the synthesis of dyes and pigments due to its chemical stability and reactivity.

- Chemical Synthesis: It serves as a nucleophile in various organic reactions, enhancing the efficiency of chemical syntheses .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of NPTSA against several bacterial strains. The results confirmed its effectiveness, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antitumor Activity

Research published on the anti-tumor effects of sulfonamide derivatives, including NPTSA, demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study concluded that these compounds could be developed into effective cancer therapies with minimal side effects on healthy cells .

Mécanisme D'action

The mechanism of action of N-Propyl-p-toluenesulfonamide, involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparaison Avec Des Composés Similaires

N-Propyl-p-toluenesulfonamide, can be compared with other similar compounds such as:

- Benzenesulfonamide, 4-methyl-N-ethyl-

- Benzenesulfonamide, 4-methyl-N-methyl-

- Benzenesulfonamide, 4-methyl-N-butyl-

Uniqueness

The uniqueness of this compound, lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the N-propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal chemistry and industrial processes.

Activité Biologique

N-Propyl-p-toluenesulfonamide (NPTSA) is a sulfonamide compound that has garnered attention due to its biological activity, particularly in the context of antimicrobial properties and enzyme inhibition. This article delves into the mechanisms of action, pharmacokinetics, and various biological studies related to NPTSA, supported by data tables and relevant case studies.

Chemical Structure and Properties

NPTSA is characterized by its sulfonamide group, which is crucial for its biological activity. The chemical structure can be represented as follows:

- Chemical Formula: C₁₃H₁₉NO₂S

- Molecular Weight: 253.36 g/mol

The sulfonamide group allows NPTSA to act as a competitive antagonist of para-aminobenzoic acid (PABA), a key component in folic acid synthesis in bacteria.

NPTSA's primary mechanism involves the inhibition of bacterial growth through interference with folic acid synthesis. This is achieved by competing with PABA for the active site of dihydropteroate synthase, an enzyme critical in the biosynthesis pathway of folate. The inhibition of this pathway ultimately affects bacterial DNA replication and cell division.

Key Enzymatic Targets

- Dihydropteroate Synthase: Involved in folate synthesis.

- Carbonic Anhydrase: An enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons.

Pharmacokinetics

NPTSA exhibits favorable pharmacokinetic properties:

- Absorption: Good oral bioavailability.

- Distribution: Widely distributed throughout body tissues.

- Metabolism: Primarily metabolized in the liver, with metabolites excreted via urine.

Antimicrobial Activity

Research indicates that NPTSA demonstrates significant antimicrobial activity against a range of bacterial strains. A study conducted on various bacteria showed that NPTSA effectively inhibited growth at concentrations as low as 100 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Streptococcus pneumoniae | 75 µg/mL |

Toxicological Studies

Toxicological assessments conducted by the National Toxicology Program (NTP) provide insights into the safety profile of NPTSA. In studies involving F344/N rats and B6C3F1/N mice, doses up to 30,000 ppm did not result in significant adverse effects, although some changes in body weight and organ weights were noted at higher concentrations.

Findings from NTP Toxicology Studies:

- No mutagenic effects observed in Salmonella typhimurium strains.

- No significant histopathological changes were noted in organs after prolonged exposure.

Propriétés

IUPAC Name |

4-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTLUYQJKVPUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921036 | |

| Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-12-6 | |

| Record name | N-Propyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-methyl-N-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Methyl-N-propylbenzenesulfonamide?

A: 4-Methyl-N-propylbenzenesulfonamide (N-Propyl-p-toluenesulfonamide), also known as Benzenesulfonamide, 4-methyl-N-propyl-, is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol. [, ] The structure consists of a benzene ring with a methyl substituent at the para position (hence "p-toluenesulfonamide") and a sulfonamide group (-SO2NH-) attached to the benzene ring. The nitrogen atom of the sulfonamide group is further bonded to a propyl group. Its crystal structure reveals two molecules in the asymmetric unit and the presence of C—H⋯O and N—H⋯O hydrogen bonds leading to a three-dimensional network structure. [] Further structural information can be obtained through spectroscopic techniques such as 1H NMR, 13C NMR, and MS. []

Q2: Has 4-Methyl-N-propylbenzenesulfonamide been explored for its antitumor activity?

A: While 4-Methyl-N-propylbenzenesulfonamide itself has not been extensively studied for its antitumor activity in the provided research, a derivative, (this compound) Gambogate, has shown promising antitumor activity. [] This derivative, synthesized from Gambogic acid, exhibited better in vitro antitumor activity than Gambogic acid against human colon cancer cell line (RKO), human liver cancer cell line (HepG-2), and human ovarian cancer cell line (OVCAR-3). [] This suggests potential avenues for further research into the antitumor activities of 4-Methyl-N-propylbenzenesulfonamide derivatives.

Q3: What is the role of 4-Methyl-N-propylbenzenesulfonamide in the development of CCR5 antagonists?

A: Research highlights the importance of chemokine receptor CCR5 as a target for HIV infection prevention. [] 4-Methyl-N-propylbenzenesulfonamide served as a key intermediate in the synthesis of a novel non-peptide CCR5 antagonist, N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-methyl-N-propylbenzenesulfonamide. [] This synthesis involved reacting 4-methyl-N-(piperidin-4-yl)-N-propylbenzenesulfonamide, prepared from 1-benzylpiperidin-4-one, with an appropriately substituted benzene derivative. [] This example showcases the potential of 4-Methyl-N-propylbenzenesulfonamide as a building block for developing novel therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.